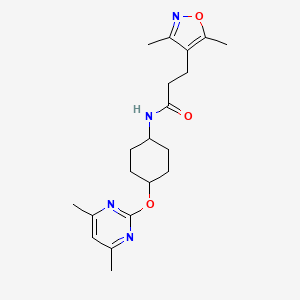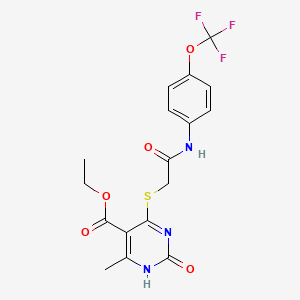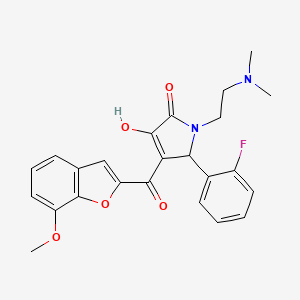
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as DPIU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DPIU is a urea derivative that has been synthesized for its potential use as a pharmacological agent in the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Reactivity and Spectroscopic Characterization
- Understanding Reactivity Through Spectroscopic Characterization and Computational Study: The reactivity of newly synthesized imidazole derivatives, including those similar to the specified compound, has been explored using spectroscopic methods and computational studies. These studies contribute to our understanding of the reactive properties of such compounds, potentially useful in the development of new materials with specific electrochemical or biological properties (Hossain et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition Performance: Research into urea derivatives, including triazinyl urea derivatives, has shown promising results in the field of corrosion inhibition for metals. These studies suggest potential industrial applications in protecting metals from corrosion, thus extending their life and reducing maintenance costs (Mistry et al., 2011).
Anticancer Activity
- Synthesis and Biological Evaluation as Anticancer Agents: Diaryl ureas, including pyridin-2-ylmethoxyphenyl derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies highlight the potential of urea derivatives in medicinal chemistry as anticancer agents, offering a foundation for further research into their use as targeted cancer therapies (Feng et al., 2020).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Evaluation: Novel imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activities. Such studies suggest the potential use of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (Rani et al., 2014). Additionally, new thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and shown to exhibit potent antioxidant activity, indicating their potential as therapeutic agents for oxidative stress-related diseases (Reddy et al., 2015).
Optical and Electrochemical Properties
- Exploration of Optical and Electrochemical Properties: The synthesis of polyaryl-substituted imidazoles bridged on enamine or urea moieties has provided insights into their optical and electrochemical properties. These findings are significant for the development of materials with specific optoelectronic characteristics, potentially useful in various technological applications (Fakhree et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-11-6-10-17(19(18)28-2)24-21(26)23-12-7-14-25-15-13-22-20(25)16-8-4-3-5-9-16/h3-6,8-11,13,15H,7,12,14H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZDCJUHJUXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)
![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)


![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2864403.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)


![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2864411.png)


![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)